molecular formula C6H9Cl2N3 B8260211 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride

1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride

Cat. No.: B8260211
M. Wt: 194.06 g/mol
InChI Key: AJZVEYKBTHDIDD-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride (CAS 2301045-38-3) is a chemical compound with the molecular formula C6H9Cl2N3 and a molecular weight of 194.06 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring both a chloropyrazine ring and a chiral ethanamine group, makes it a versatile precursor for the synthesis of more complex molecules . Scientific literature indicates that derivatives of 1-(3-chloropyrazin-2-yl)ethanamine have been investigated as key intermediates in the development of pesticidally active diazine-amide compounds . These compounds have shown promising activity in research settings for controlling animal pests, including arthropods and insects . Researchers value this chemical for its potential application in the discovery and synthesis of new active ingredients. This product is supplied strictly For Research Use Only . It is not intended for diagnostic or therapeutic use, human or animal consumption, or any form of personal use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use. The CAS number 2301045-38-3 provides a unique identifier for precise material tracking and verification.

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.ClH/c1-4(8)5-6(7)10-3-2-9-5;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZVEYKBTHDIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The T3P-mediated coupling of pyrazine-2-carboxylic acid derivatives with amines represents a robust pathway to access substituted pyrazine amines. In a typical procedure, 3-chloropyrazine-2-carboxylic acid is activated with T3P in dimethylformamide (DMF) under inert conditions, followed by reaction with ethanamine hydrochloride. Diisopropylethylamine (DIPEA) serves as a base to neutralize HCl, facilitating nucleophilic attack by the amine.

Example Protocol

  • Reactants : 3-Chloropyrazine-2-carboxylic acid (1.0 mmol), ethanamine hydrochloride (1.1 mmol), T3P (1.3 mmol), DIPEA (3.0 mmol).

  • Conditions : Stirred at 25°C for 30 minutes in DMF (10 mL).

  • Workup : Dilution with H₂O, extraction with ethyl acetate, and silica gel chromatography (DCM/MeOH 9:1).

  • Yield : ~85% (extrapolated from analogous reactions in).

Key Advantages and Limitations

This method avoids harsh conditions, preserving the chloropyrazine core from decomposition. However, the requirement for anhydrous DMF and chromatographic purification limits cost-effectiveness for large-scale production.

Nucleophilic Aromatic Substitution (NAS)

Substrate Activation and Reaction Dynamics

NAS exploits the electron-deficient nature of 3-chloropyrazine, enabling displacement of chloride by ethanamine. Catalytic systems, such as Pd(OAc)₂ with biphenylphosphine ligands, enhance reactivity under mild conditions.

Representative Procedure

  • Reactants : 2,3-Dichloropyrazine (1.0 mmol), ethanamine (2.0 mmol), Pd(OAc)₂ (0.01 mmol), 2-(di-tert-butylphosphino)biphenyl (0.02 mmol), NaOt-Bu (1.33 mmol).

  • Conditions : Heated to 100°C for 12 hours in toluene.

  • Workup : Aqueous extraction, solvent evaporation, and recrystallization from hexane/EtOAc.

  • Yield : ~75–80% (modeled after).

Challenges in Regioselectivity

Competing substitution at the 2-position of pyrazine necessitates careful control of stoichiometry and temperature. Steric hindrance from the ethanamine group further complicates selectivity, often requiring excess amine or directed ortho-metalation strategies.

Reductive Amination of Pyrazinyl Ketones

Ketone Synthesis and Reduction

3-Chloropyrazin-2-yl ketones undergo reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The ketone intermediate is synthesized via Friedel-Crafts acylation or Grignard addition to pyrazinecarboxaldehydes.

Stepwise Process

  • Ketone Formation : Reaction of 3-chloropyrazine-2-carboxaldehyde with methylmagnesium bromide (1.2 eq.) in THF at 0°C.

  • Reductive Amination : Ketone (1.0 mmol), NH₄OAc (3.0 mmol), NaBH₃CN (1.5 mmol) in MeOH, stirred for 24 hours.

  • Isolation : Acidification with HCl, filtration, and crystallization from ethanol/water.

  • Yield : ~70% (estimated from analogous transformations).

Side Reactions and Mitigation

Over-reduction to secondary amines and imine hydrolysis are common issues. Buffering with acetic acid and controlled pH (4–5) improves selectivity.

Pd-Catalyzed Cross-Coupling for Heteroaryl Amines

Buchwald-Hartwig Amination

Pd-catalyzed coupling of 3-chloro-2-iodopyrazine with ethylamine derivatives enables direct installation of the ethanamine moiety. BrettPhos-Pd-G3 precatalyst and K₃PO₄ base in dioxane at 100°C drive efficient C–N bond formation.

Optimized Parameters

  • Catalyst : BrettPhos-Pd-G3 (0.05 mmol).

  • Ligand : BrettPhos (0.10 mmol).

  • Base : K₃PO₄ (2.0 mmol).

  • Yield : ~82% (extrapolated from).

Scalability and Industrial Relevance

This method excels in scalability, with catalyst recycling and aqueous workup minimizing waste. However, high Pd costs necessitate ligand optimization for economic viability.

Comparative Analysis of Methodologies

Method Yield (%) Temperature (°C) Key Advantage Limitation
T3P Coupling8525Mild conditions, high selectivityCostly purification
NAS with Pd Catalysis78100Scalable, regiocontrolLigand sensitivity
Reductive Amination7025Simple setupSide reactions
Buchwald-Hartwig82100Direct C–N couplingHigh catalyst loading

Chemical Reactions Analysis

1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and inflammatory conditions. Its structure allows it to act as a precursor for compounds designed to inhibit acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

2. Pesticide Development

This compound has been incorporated into formulations aimed at controlling agricultural pests. Studies have shown its effectiveness as an insecticide, where it acts on invertebrate pests by disrupting their biological processes . The compound's application rates can vary significantly based on the target pest and environmental conditions.

3. Biological Activity and Mechanisms

Research indicates that this compound exhibits potential biological activities, including:

  • Acetylcholinesterase Inhibition: Compounds derived from this structure have been evaluated for their ability to inhibit AChE, demonstrating neuroprotective effects that are beneficial in treating neurodegenerative diseases .
  • Antioxidant Properties: Certain derivatives have shown significant antioxidant activity, contributing to their therapeutic potential against oxidative stress-related conditions .

Data Table: Applications Overview

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryIntermediate for drugs targeting neurological disordersAChE inhibitors for Alzheimer's treatment
Pesticide DevelopmentEffective against agricultural pestsInsecticides based on this compound
Biological ActivityNeuroprotective effects and antioxidant propertiesStudies demonstrating AChE inhibition

Case Studies

Case Study 1: Acetylcholinesterase Inhibition
A study synthesized several derivatives of this compound and evaluated their AChE inhibitory activities. Among these, one derivative showed promising results with an IC50 value indicating strong inhibition, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Pesticidal Efficacy
Research documented the use of this compound in formulating insecticides that were tested against common agricultural pests. The results indicated a significant reduction in pest populations when applied at recommended rates, highlighting its effectiveness as a biopesticide .

Mechanism of Action

The mechanism of action of 1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
1-(3-Chloropyrazin-2-yl)ethanamine hydrochloride C₆H₇Cl₂N₃ Chlorine (pyrazine C3), ethanamine (C2) Pyrazine core; high electrophilicity; used in benzamide drug synthesis
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl C₆H₅ClF₂N₂ Chlorine (pyridine C3), fluorine (C5), methanamine Pyridine core; dual halogen substitution; potential for enhanced bioactivity
N-((3-Chloropyrazin-2-yl)methyl)cyclopropanamine HCl C₈H₁₁Cl₂N₃ Cyclopropylamine substituent Increased steric bulk; potential for altered receptor binding kinetics
2-((5-Bromopyridin-3-yl)oxy)ethanamine HCl C₇H₈BrClN₂O Bromine (pyridine C5), ether-linked ethanamine Bromine enhances lipophilicity; ether linkage improves metabolic stability
3,4-Methylenedioxyphenethylamine HCl C₉H₁₂ClNO₂ Benzodioxole ring, ethanamine Serotonergic activity; known psychoactive properties

Key Observations :

  • Heterocyclic Core : Pyrazine (target compound) vs. pyridine () vs. benzodioxole (). Pyrazine’s nitrogen-rich structure enhances π-π stacking in drug-receptor interactions.
  • Substituent Effects : Chlorine (electron-withdrawing) in the target compound contrasts with bromine (lipophilic) in . Fluorine in may improve metabolic stability.
  • Biological Relevance : The benzodioxole group in is associated with central nervous system activity, while the target compound’s applications are more niche (e.g., kinase inhibitors) .

Biological Activity

1-(3-Chloropyrazin-2-yl)ethanamine;hydrochloride, also known by its chemical identifier CID 131636562, is a compound with potential applications in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by its chloropyrazine moiety, which contributes to its biological activity. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in drug development.

Biological Activity Overview

This compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been noted to enhance cytotoxicity and induce apoptosis in certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, it may function as a modulator of checkpoint kinase 1 (CHK-1), which is significant in cancer therapy due to its role in cell cycle regulation .

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

  • Protein Interactions : The compound may bind to proteins or receptors, altering their activity. This modulation can lead to physiological changes that impact cellular processes such as proliferation and apoptosis.
  • Pathway Modulation : By inhibiting enzymes like CHK-1, the compound affects pathways related to cell cycle regulation and DNA repair mechanisms, making it a candidate for further investigation in cancer treatment strategies .

Case Study 1: Anticancer Efficacy

A study focused on the cytotoxic effects of this compound revealed that it significantly induced apoptosis in FaDu hypopharyngeal tumor cells. The results suggested that the compound's structural features facilitate better interaction with protein binding sites compared to traditional anticancer agents like bleomycin .

Case Study 2: Enzyme Inhibition

Research investigating the inhibitory effects of this compound on CHK-1 demonstrated promising results. The study highlighted that the compound could effectively reduce CHK-1 activity, leading to enhanced sensitivity of cancer cells to chemotherapeutic agents. This dual-action mechanism positions it as a valuable candidate for combination therapies in oncology .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityMechanism of Action
CID 63015Moderate anticancer activityNon-specific enzyme inhibition
CID 63014Limited activityGeneral receptor modulation
CID 131636563Comparable anticancer effectsSimilar protein interactions

This comparison illustrates that while other compounds exhibit some level of biological activity, this compound shows a more targeted mechanism through specific enzyme inhibition and protein interactions.

Q & A

Q. What are the established synthetic routes for 1-(3-chloropyrazin-2-yl)ethanamine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via reductive amination of 1-(3-chloropyrazin-2-yl)ethanone using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate (NH₄OAc) in ethanol, followed by hydrochloric acid salt formation. Key parameters for optimization include:

  • Solvent choice : Ethanol is preferred due to its compatibility with NaBH₃CN.
  • Temperature : Reactions are conducted at 50°C to balance reaction rate and side-product formation.
  • Molar ratios : A 3:1 molar ratio of NaBH₃CN to ketone substrate improves yield (43% reported in a 2023 patent) .
    Purification : Column chromatography on silica gel with a 12% ethyl acetate/petroleum ether eluent is recommended .

Q. What analytical techniques are suitable for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • TLC monitoring : Use petroleum ether:ethyl acetate (3:1) as the mobile phase (Rf = 0.45) to track reaction progress .
  • HPLC : ≥98% purity validation via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
  • Mass spectrometry (MS) : Confirm molecular weight ([M+H]+ expected at 202.04 Da for C₆H₉ClN₃·HCl).
  • NMR : ¹H NMR in D₂O should show signals for the pyrazine ring (δ 8.3–8.5 ppm) and ethylamine protons (δ 1.5–1.7 ppm for CH₃, δ 3.2–3.4 ppm for CH₂) .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Store in a sealed container under dry conditions at room temperature (20–25°C) to prevent hydrolysis of the chloropyrazine moiety .
  • Avoid exposure to light, moisture, and strong acids/bases. Desiccants like silica gel are recommended for storage vials .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during reductive amination (e.g., over-reduction or byproduct formation)?

Methodological Answer:

  • Controlled pH : Maintain a weakly acidic environment (pH 5–6) using NH₄OAc to suppress imine hydrolysis and favor selective amine formation .
  • Catalyst selection : NaBH₃CN is superior to NaBH₄ due to its selectivity for reductive amination over ketone reduction .
  • Kinetic monitoring : Use in-situ IR or TLC to terminate the reaction at >90% conversion to minimize byproducts .

Q. How does the chloropyrazine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-chloro group on pyrazine acts as a directing group and leaving group , enabling:

  • Suzuki-Miyaura coupling : Replace chloride with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids in THF/water at 80°C .
  • Nucleophilic aromatic substitution : React with amines (e.g., benzylamine) in DMF at 100°C to form substituted pyrazine derivatives .
    Note : Steric hindrance from the ethylamine side chain may reduce reaction rates; pre-complexation with Lewis acids (e.g., ZnCl₂) can enhance reactivity .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Solvent volume : Reduce ethanol usage via solvent recycling or switch to a mixed solvent system (e.g., ethanol/water) to improve solubility .
  • Safety : NaBH₃CN releases HCN gas under acidic conditions; use closed systems with HCN scrubbers during acidification .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for higher throughput .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties for drug design?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the chloropyrazine ring exhibits low LUMO energy (-1.8 eV), making it reactive toward nucleophiles .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) using software like AutoDock Vina. The ethylamine group can form hydrogen bonds with active-site residues .

Q. What protocols ensure safe handling and waste disposal of this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Conduct reactions in a fume hood .
  • Waste disposal : Collect aqueous waste separately and neutralize with 1 M NaOH before transferring to licensed hazardous waste facilities .
  • Spill management : Absorb spills with vermiculite and treat with 10% sodium bicarbonate solution .

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